N-(1H-1,2,3-triazol-5-ylmethyl)aniline
Overview
Description
N-(1H-1,2,3-triazol-5-ylmethyl)aniline, also known as TMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TMA is a triazole-based compound that is synthesized through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC).
Scientific Research Applications
C–H Amidation of Arenes : N-(1H-1,2,3-triazol-5-ylmethyl)aniline derivatives were synthesized through ruthenium-catalyzed intermolecular C–H amidation of 2-aryl-1,2,3-triazoles with sulfonylazides, representing a greener approach for C–N bond formation due to N2 gas being the sole byproduct (Wang et al., 2016).
Photoluminescent Copper(I) Complexes : Heteroleptic copper(I) complexes incorporating amido-triazole and diphosphine ligands exhibited long-lived photoluminescence with colors ranging from yellow to red-orange, showcasing potential in photophysical applications (Manbeck et al., 2011).
Self-Aggregation Studies : N-((1-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-yl)methyl)aniline demonstrated unique self-aggregation properties, forming fibrillar and spherulitic growth, providing insights into molecular interactions like hydrogen bonding and π–π stacking interactions (Sahay & Ghalsasi, 2019).
Supramolecular Interactions of 1,2,3-Triazoles : The research highlighted the diverse supramolecular interactions of 1,2,3-triazoles, stemming from their rich nitrogen content and highly polarized carbon atom, making them highly functional in applications like anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).
Synthesis of Bis(1,2,3-Triazole) Functionalized Quinoline-2,4-Diones : Exploiting derivatives of 3-(1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione for the synthesis of bis(1,2,3-triazole) functionalized compounds, revealing insights into the potential of these compounds in various chemical applications (Milićević et al., 2018).
Mechanism of Action
Target of Action
N-[(1H-1,2,3-triazol-5-yl)methyl]aniline, a derivative of 1,2,3-triazoles, is known to interact with various biological targets 1,2,3-triazoles, the core structure of this compound, are known to interact with a wide range of biological targets, including enzymes and receptors .
Mode of Action
It is known that 1,2,3-triazoles can interact with their targets through various mechanisms, such as hydrogen bonding and dipole interactions, due to their aromatic character and strong dipole moment .
Biochemical Pathways
1,2,3-triazoles are known to have a broad spectrum of medicinal applications against several malignant cells, microorganisms, viruses, and their preventive actions are resistant to various enzymes .
Pharmacokinetics
1,2,3-triazoles are known for their high chemical stability, which suggests that they may be resistant to metabolic degradation .
Result of Action
Compounds containing a 1,2,3-triazole core are known to exhibit numerous biological activities such as anti-proliferative, anti-hiv, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .
Action Environment
1,2,3-triazoles are known for their high chemical stability, suggesting that they may be stable under a variety of environmental conditions .
properties
IUPAC Name |
N-(2H-triazol-4-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-2-4-8(5-3-1)10-6-9-7-11-13-12-9/h1-5,7,10H,6H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBWQOHSFYQKOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=NNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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